methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluorine atom, an amino group, and a carboxylate ester group on the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the indene ring system: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: This step involves the selective fluorination of the indene ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and appropriate catalysts.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized indene derivatives.
Mechanism of Action
The mechanism of action of methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl 1-amino-6-chloro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Methyl 1-amino-6-bromo-2,3-dihydro-1H-indene-4-carboxylate hydrochloride:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
2680534-93-2 |
---|---|
Molecular Formula |
C11H13ClFNO2 |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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